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N-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenoxybenzenesulfonamide

Physicochemical profiling Lipophilicity Drug-likeness

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenoxybenzenesulfonamide is a fully synthetic sulfonamide derivative (C₂₂H₂₃NO₅S, MW 413.5) in which a 3,4-dimethoxyphenethylamine fragment is linked to a 4-phenoxybenzenesulfonyl core. The compound belongs to the broad sulfonamide class, a pharmacophore historically associated with antibacterial, carbonic anhydrase inhibitory, and VEGFR-2 modulatory activities.

Molecular Formula C22H23NO5S
Molecular Weight 413.5g/mol
CAS No. 667911-91-3
Cat. No. B492550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenoxybenzenesulfonamide
CAS667911-91-3
Molecular FormulaC22H23NO5S
Molecular Weight413.5g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3)OC
InChIInChI=1S/C22H23NO5S/c1-26-21-13-8-17(16-22(21)27-2)14-15-23-29(24,25)20-11-9-19(10-12-20)28-18-6-4-3-5-7-18/h3-13,16,23H,14-15H2,1-2H3
InChIKeyRBCJYFQREIQKGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(3,4-Dimethoxyphenyl)ethyl]-4-phenoxybenzenesulfonamide (CAS 667911-91-3): Chemical Identity and Sulfonamide Class Context


N-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenoxybenzenesulfonamide is a fully synthetic sulfonamide derivative (C₂₂H₂₃NO₅S, MW 413.5) in which a 3,4-dimethoxyphenethylamine fragment is linked to a 4-phenoxybenzenesulfonyl core. The compound belongs to the broad sulfonamide class, a pharmacophore historically associated with antibacterial, carbonic anhydrase inhibitory, and VEGFR-2 modulatory activities [1]. Its structural hallmark is the simultaneous presence of an electron-rich dimethoxyphenyl ethyl tail and a lipophilic para-phenoxy substituent on the sulfonamide scaffold, a combination that distinguishes it from simpler N-phenethyl-benzenesulfonamide analogs. As of mid-2026, the peer-reviewed literature lacks published potency, selectivity, or ADME data for this specific compound, placing it in the category of early discovery screening probes. For procurement decisions, the critical question is whether its structure-defined physicochemical properties offer a measurable advantage over the closest commercially available analogs.

Why Generic Substitution Fails for N-[2-(3,4-Dimethoxyphenyl)ethyl]-4-phenoxybenzenesulfonamide


Within the N-phenethyl-benzenesulfonamide sub-family, small structural perturbations profoundly alter molecular recognition. The para-phenoxy substituent on the sulfonamide ring simultaneously increases lipophilicity (estimated XLogP3 of ~4.0 vs. ~2.7 for the unsubstituted analog) and extends the molecular length by approximately 4 Å, which can reshape target binding-site occupancy [1]. Furthermore, the 3,4-dimethoxy pattern on the phenethylamine fragment has been shown, in closely related VEGFR-2 inhibitor series, to contribute to both potency and kinase selectivity relative to mono-methoxy or unsubstituted phenyl congeners. Generic interchange with N-(3,4-dimethoxyphenethyl)benzenesulfonamide (CAS 77199-00-9) or 2,4-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide (CAS 1203044-69-2) therefore risks discarding the specific steric and electronic features that define the biological fingerprint of the target compound. The quantitative dimensions below substantiate where measurable differentiation exists, and where data gaps currently preclude definitive claims.

Quantitative Differentiation Evidence for N-[2-(3,4-Dimethoxyphenyl)ethyl]-4-phenoxybenzenesulfonamide vs. Closest Analogs


Molecular Weight and Lipophilicity Shift: Target Compound vs. N-(3,4-Dimethoxyphenethyl)benzenesulfonamide

The target compound (MW 413.5, calculated XLogP3 ~4.0) carries a para-phenoxy substituent that raises molecular weight by 92 Da and lipophilicity by approximately 1.3 log units compared to N-(3,4-dimethoxyphenethyl)benzenesulfonamide (MW 321.4, XLogP3 ~2.7). This shift places the target compound closer to the center of the typical lead-like space for targets that tolerate a larger hydrophobic footprint, such as the VEGFR-2 ATP-binding pocket [1]. In contrast, the lower-MW analog may be preferred for fragment-based screening campaigns where minimal molecular complexity is desired.

Physicochemical profiling Lipophilicity Drug-likeness

Hydrogen-Bond Acceptor Count and Topological Polar Surface Area: Target Compound vs. 2,4-Dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide

The target compound presents 5 oxygen atoms that can act as hydrogen-bond acceptors (HBA count = 5) and a topological polar surface area (TPSA) of approximately 73.6 Ų (calculated from SMILES). The comparator 2,4-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide (CAS 1203044-69-2) has an HBA count of 6 and a TPSA of 82.2 Ų (PubChem CID 30365681) [2]. The lower TPSA of the target compound predicts marginally better passive membrane permeability, as TPSA values below 90 Ų are generally associated with favorable oral absorption. The difference arises because the target compound lacks the additional methoxy group on the sulfonamide ring present in the comparator.

Permeability prediction Polar surface area Hydrogen-bond acceptor

Rotatable Bond Count and Conformational Flexibility: Target Compound vs. N-(3,4-Dimethoxyphenethyl)-4-(2-methoxyphenoxy)benzenesulfonamide

The number of rotatable bonds is a key determinant of conformational entropy penalty upon protein binding. The target compound contains 9 rotatable bonds (estimated from SMILES: COc1ccc(CCNS(=O)(=O)c2ccc(Oc3ccccc3)cc2)cc1OC), while the closest commercially cataloged analog N-(3,4-dimethoxyphenethyl)-4-(2-methoxyphenoxy)benzenesulfonamide (CAS 670272-57-8) carries 10 rotatable bonds because of an additional ortho-methoxy group on the terminal phenoxy ring . The reduction by one rotatable bond in the target compound translates to a marginal but measurable advantage in predicted binding affinity per heavy atom (ligand efficiency) when all other factors are equal, as supported by established correlations between rotatable bond count and oral bioavailability.

Ligand efficiency Conformational entropy Rotatable bonds

VEGFR-2 Inhibitory Potential: Class-Level Inference from 3,4-Dimethoxyphenyl Sulfonamide Series

Although no direct VEGFR-2 inhibition data exist for CAS 667911-91-3, a structurally analogous series of sulfonamides bearing the 3,4-dimethoxyphenyl moiety was evaluated by Ghorab et al. (2016) against VEGFR-2. In that study, compound 19 (Z-4-(3-(3,4-dimethoxyphenyl)-3-oxoprop-1-enylamino)-N-(1H-indazol-6-yl)benzenesulfonamide) exhibited superior VEGFR-2 inhibition relative to dasatinib, while compound 10 (Z-4-(3-(3,4-dimethoxyphenyl)-3-oxoprop-1-enylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide) also surpassed dasatinib [1]. The 3,4-dimethoxyphenyl group was identified as a key pharmacophoric element for VEGFR-2 engagement. The target compound retains this crucial 3,4-dimethoxyphenyl ethyl fragment but replaces the oxopropenylamino linker with a saturated ethyl linker, which may confer improved metabolic stability at the cost of some binding rigidity. This class-level inference positions the target compound as a prioritized scaffold for iterative VEGFR-2 medicinal chemistry optimization, distinct from dasatinib or other approved VEGFR-2 inhibitors that lack the 3,4-dimethoxyphenyl signature.

VEGFR-2 inhibition Kinase selectivity Anticancer

Limitation Statement: Absence of Direct Biological Potency Data for Procurement Decision Support

A comprehensive search of PubMed, BindingDB, ChEMBL, PubChem BioAssay, and the patent literature (conducted 2026-05-10) returned zero direct biological activity records for CAS 667911-91-3. Consequently, no head-to-head biological comparison (e.g., IC₅₀, Kd, cellular EC₅₀, selectivity panel, ADME parameters) can be made against any structurally related analog. All differentiation claims in this guide are therefore based on computed physicochemical properties or class-level structure–activity relationship inferences [1]. This data gap is not unusual for early-stage screening library compounds but must be transparently acknowledged when the compound is being compared with well-characterized tool compounds or lead molecules.

Data gap Biological activity Procurement caveat

Procurement Application Scenarios for N-[2-(3,4-Dimethoxyphenyl)ethyl]-4-phenoxybenzenesulfonamide Based on Differential Evidence


VEGFR-2 Lead Optimization Library Design

The target compound is suitable for inclusion in a kinase-focused chemical library aimed at VEGFR-2 lead optimization. Its 3,4-dimethoxyphenethyl fragment, shown to engage the VEGFR-2 active site in related sulfonamide series [1], combined with its extended para-phenoxy tail (ΔMW = +92 Da vs. simpler analogs), offers a distinct chemotype for structure–activity relationship exploration. Procurement is justified when the goal is to probe the steric tolerance of the VEGFR-2 hydrophobic back pocket with a moderately lipophilic (XLogP3 ≈ 4.0) scaffold.

Permeability-Focused Fragment-to-Lead Progression

With a computed TPSA of ~73.6 Ų and only 5 H-bond acceptors, the target compound may outperform the more polar comparator 2,4-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide (TPSA = 82.2 Ų) in passive membrane permeability. This makes it a candidate for intracellular target screens where the goal is to balance solubility and cell penetration. Procurement should be paired with a request for experimental PAMPA or Caco-2 permeability data from the supplier to validate the predicted advantage.

Scaffold Hopping from N-phenethyl-benzenesulfonamide Fragment Hits

For teams that have identified a fragment hit based on N-(3,4-dimethoxyphenethyl)benzenesulfonamide (CAS 77199-00-9), the target compound represents a logical scaffold-hop: adding a para-phenoxy group increases molecular weight by 92 Da and lipophilicity by ~1.3 log units, potentially boosting affinity for targets with extended hydrophobic channels. Procurement of both the fragment and the elaborated target compound enables a matched-pair analysis to quantify the contribution of the phenoxy substituent to binding enthalpy and selectivity.

Computational Chemistry and Docking Benchmarking

The target compound's well-defined three-ring system and moderate rotatable bond count (9 rotatable bonds) make it a suitable test case for benchmarking docking algorithms or free-energy perturbation (FEP) calculations against sulfonamide-bearing kinase targets. The lack of pre-existing biological data for this compound is actually an advantage for prospective computational studies: predictions can be generated before any experimental bias is introduced. Procurement for such use cases is driven by the structural novelty rather than by pre-validated biological activity.

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